Cas no 371126-50-0 (4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one)

4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
- 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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- Inchi: 1S/C20H12Cl2N2O3S/c21-13-5-1-11(2-6-13)16-15(17(25)12-3-7-14(22)8-4-12)18(26)19(27)24(16)20-23-9-10-28-20/h1-10,16,26H
- InChI Key: XIZYHBSYRMMUKS-UHFFFAOYSA-N
- SMILES: N1(C2=NC=CS2)C(C2=CC=C(Cl)C=C2)C(C(=O)C2=CC=C(Cl)C=C2)=C(O)C1=O
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3286-0049-1mg |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
371126-50-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3286-0049-2μmol |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
371126-50-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3286-0049-20μmol |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
371126-50-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3286-0049-100mg |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
371126-50-0 | 90%+ | 100mg |
$248.0 | 2023-04-26 | |
Life Chemicals | F3286-0049-5mg |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
371126-50-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3286-0049-25mg |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
371126-50-0 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3286-0049-5μmol |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
371126-50-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3286-0049-3mg |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
371126-50-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3286-0049-4mg |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
371126-50-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3286-0049-50mg |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
371126-50-0 | 90%+ | 50mg |
$160.0 | 2023-04-26 |
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one Related Literature
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
Additional information on 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Comprehensive Analysis of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS 371126-50-0)
The compound 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS 371126-50-0) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique pyrrol-2-one core, coupled with chlorobenzoyl and thiazolyl substituents, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, given the rising global demand for novel therapeutics against drug-resistant pathogens.
In recent years, the scientific community has focused on optimizing the synthesis of CAS 371126-50-0 to improve yield and scalability. Green chemistry principles, such as solvent-free reactions or catalytic methods, are increasingly applied to reduce environmental impact—a topic highly searched in AI-driven drug discovery platforms. The compound's 3-hydroxy-1H-pyrrol-2-one moiety is structurally analogous to natural products with known bioactivity, sparking interest in its structure-activity relationship (SAR) studies. This aligns with trending searches like "how to design bioactive heterocycles" or "SAR optimization techniques."
The 4-chlorophenyl and thiazole groups in this molecule contribute to its lipophilicity and binding affinity, critical factors in drug-likeness predictions—a frequently queried term in computational chemistry forums. Analytical techniques like HPLC purity testing (another high-search-volume keyword) are essential for quality control during production. Recent publications suggest potential synergies between this compound and biodegradable polymer carriers, addressing the hot topic of sustainable formulation development.
From a regulatory standpoint, CAS 371126-50-0 requires careful handling per standard laboratory protocols, though it doesn't fall under restricted categories. Its stability under various pH conditions—often searched as "pH stability of heterocyclic compounds"—makes it suitable for further derivatization. The presence of both hydrogen bond donors (3-hydroxy group) and acceptors (carbonyl and thiazole nitrogen) enhances its potential in molecular docking studies, a technique dominating AI-assisted drug design queries.
Market analysts note growing patent filings involving dihydro-1H-pyrrol-2-one derivatives, reflecting commercial interest. The compound's chlorinated aromatic components warrant studies on metabolic pathways, coinciding with frequent searches like "drug metabolism of chlorinated compounds." As the pharmaceutical industry shifts toward fragment-based drug discovery (another trending term), this molecule's modular structure offers valuable building blocks for lead optimization programs.
In agrochemical contexts, researchers explore its potential as a plant growth modulator due to structural similarities with known bioactive molecules. This connects with popular searches about "eco-friendly agrochemicals" and "molecular farming." The thiazole ring in particular is being investigated for its role in photosystem interactions, a niche but growing area in crop science literature.
Future research directions for 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one may include computational QSAR modeling (quantitative structure-activity relationship) and exploration of its crystal polymorphism—both subjects with increasing search volume in material science databases. The compound's balanced logP value (a frequently queried physicochemical parameter) suggests favorable membrane permeability, making it relevant to discussions about blood-brain barrier penetration in neurological drug development.
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